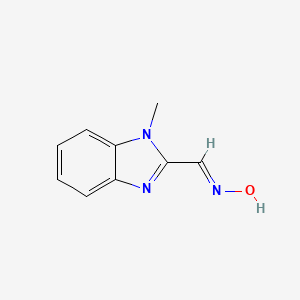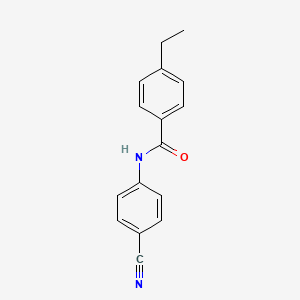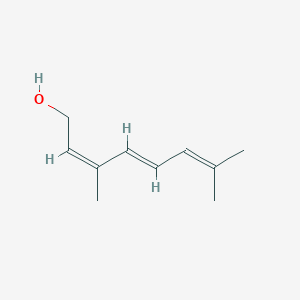
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, a nitro group, and a propanoic acid methyl ester moiety attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester typically involves multi-step organic reactions. One common method starts with the nitration of an imidazole derivative to introduce the nitro group. This is followed by alkylation to add the ethyl group and esterification to form the propanoic acid methyl ester moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of advanced catalysts to enhance reaction efficiency, are commonly employed. The scalability of the process is crucial for industrial applications, and methods are designed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl group or the ester moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the imidazole ring can bind to metal ions or other biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar in structure but with an acetic acid moiety instead of propanoic acid methyl ester.
Imidazolepropionic acid: Contains a propanoic acid group but lacks the nitro and ethyl groups.
Uniqueness
5-Ethyl-2-nitro-1H-imidazole-1-propanoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, in particular, allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
methyl 3-(5-ethyl-2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O4/c1-3-7-6-10-9(12(14)15)11(7)5-4-8(13)16-2/h6H,3-5H2,1-2H3 |
Clave InChI |
JSXGRMWKMKIMNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N1CCC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


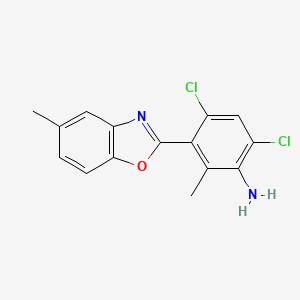

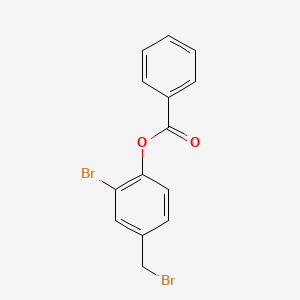

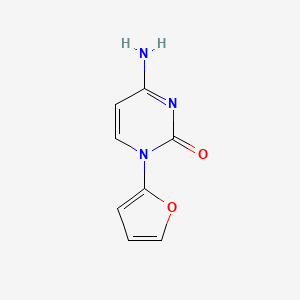
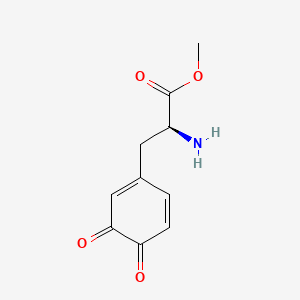
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
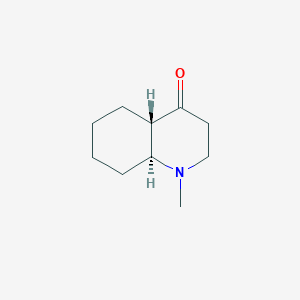

![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)

